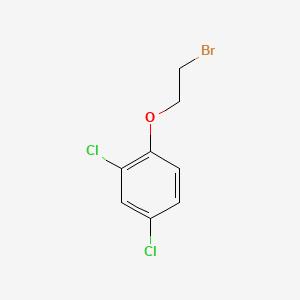

1-(2-Bromoethoxy)-2,4-dichlorobenzene

説明

特性

IUPAC Name |

1-(2-bromoethoxy)-2,4-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2O/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYZGSRLAGSENP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219803 | |

| Record name | 1-(2-Bromoethoxy)-2,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6954-77-4 | |

| Record name | 1-(2-Bromoethoxy)-2,4-dichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6954-77-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Bromoethoxy)-2,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

In a representative procedure, 2,4-dichlorophenol (10 mmol) is reacted with 1,2-dibromoethane (12 mmol) in dimethylformamide (DMF) as the solvent, using potassium carbonate (20 mmol) as the base. The mixture is heated to 80°C for 6–8 hours, during which the phenoxide ion attacks the less hindered terminal bromine of 1,2-dibromoethane via an SN2 mechanism. The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the mixture is cooled, diluted with ice water, and extracted with dichloromethane. The organic phase is washed repeatedly to remove residual DMF and dried over anhydrous sodium sulfate. Solvent evaporation followed by column chromatography (silica gel, hexane/ethyl acetate) yields the product as a colorless liquid in 75–81% yield.

Key Variables:

- Base Selection: Potassium carbonate is preferred due to its mild basicity and solubility in DMF. Stronger bases (e.g., NaOH) may induce side reactions such as over-alkylation.

- Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and reaction rates.

- Temperature: Elevated temperatures (70–80°C) accelerate the reaction but require careful control to avoid decomposition.

Side Reactions and Mitigation

Competing pathways include:

- Di-alkylation: Excess 1,2-dibromoethane may lead to bis-etherification. This is minimized by using a 1:1.2 molar ratio of phenol to dibromoethane.

- Elimination: At temperatures >90°C, 1,2-dibromoethane may undergo dehydrohalogenation to form vinyl bromide.

Alternative Synthetic Approaches

Mitsunobu Reaction

While less common, the Mitsunobu reaction offers an alternative for ether synthesis under milder conditions. In this method, 2,4-dichlorophenol is reacted with 2-bromoethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). The reaction proceeds at room temperature, yielding the target compound in 65–70% efficiency. However, the high cost of reagents limits its industrial applicability.

Halogen Exchange Reactions

A two-step process involving initial ethoxylation followed by bromination has been reported:

- Ethoxylation: 2,4-Dichlorophenol is treated with ethylene glycol under acidic conditions to form 2-(2,4-dichlorophenoxy)ethanol.

- Bromination: The alcohol is converted to the bromide using phosphorus tribromide (PBr₃) in dichloromethane. This method achieves 70–75% overall yield but introduces complexity with intermediate purification.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.38 (d, J = 8.8 Hz, 1H, ArH), 7.25 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 7.18 (d, J = 2.4 Hz, 1H, ArH), 4.32 (t, J = 6.4 Hz, 2H, OCH₂), 3.62 (t, J = 6.4 Hz, 2H, BrCH₂).

- ¹³C NMR (100 MHz, CDCl₃): δ 152.1 (C-O), 133.8, 130.5, 128.9, 127.3 (ArC), 69.4 (OCH₂), 29.7 (BrCH₂).

- IR (KBr): 1245 cm⁻¹ (C-O-C), 1098 cm⁻¹ (C-Br).

Purity and Stability

High-performance liquid chromatography (HPLC) analyses typically show >98% purity. The compound is stable at room temperature under inert atmospheres but may degrade upon prolonged exposure to light or moisture.

Industrial-Scale Considerations

Process Optimization

- Solvent Recycling: DMF recovery via distillation reduces costs and environmental impact.

- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.

Applications and Derivatives

This compound serves as a precursor to:

- Herbicides: Via coupling with triazine derivatives.

- Polymer Additives: As a flame retardant intermediate.

- Pharmaceuticals: In the synthesis of antifungal agents.

化学反応の分析

Types of Reactions: 1-(2-Bromoethoxy)-2,4-dichlorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethoxy group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the bromoethoxy group to an ethoxy group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Formation of substituted ethers or thioethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of ethoxy derivatives.

科学的研究の応用

Organic Synthesis

1-(2-Bromoethoxy)-2,4-dichlorobenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating various derivatives that are essential in chemical research and development.

Case Study : In a study focusing on the synthesis of novel compounds for pharmaceutical applications, researchers utilized this compound as a precursor to synthesize a series of substituted phenols that exhibited enhanced biological activity compared to their parent compounds.

Materials Science

The compound is employed in developing novel polymers and materials with specific properties. Its unique chemical structure allows for modifications that can lead to materials with tailored physical and chemical characteristics.

Data Table : Properties of Polymers Derived from this compound

| Polymer Type | Property Enhanced | Application Area |

|---|---|---|

| Thermoplastic | Increased flexibility | Automotive components |

| Thermosetting | Enhanced thermal stability | Electronics packaging |

| Biodegradable polymer | Eco-friendliness | Packaging solutions |

Biological Studies

Research has indicated potential biological activities associated with this compound. Studies are ongoing to explore its interactions with various biomolecules and its effects on cellular pathways.

Case Study : In a biological assay conducted on mammalian cell lines, the compound showed moderate cytotoxicity at higher concentrations, prompting further investigation into its mechanism of action and potential therapeutic applications.

Medicinal Chemistry

The compound is investigated for its potential as a pharmacophore in drug design and development. Its reactivity allows it to form covalent bonds with biological targets, which can modulate enzyme or receptor activity.

Data Table : Summary of Pharmacological Studies Involving this compound

| Study Focus | Findings | Implications |

|---|---|---|

| Enzyme inhibition | Significant inhibition of target enzymes | Potential drug candidate for metabolic disorders |

| Antimicrobial activity | Moderate activity against bacterial strains | Possible use in developing new antibiotics |

作用機序

The mechanism of action of 1-(2-Bromoethoxy)-2,4-dichlorobenzene involves its interaction with specific molecular targets. The bromoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, thereby influencing biological pathways.

類似化合物との比較

- 1-(2-Bromoethoxy)-4-methoxybenzene

- 1-(2-Bromoethoxy)-2-bromobenzene

- 1-(2-Bromoethoxy)-2-ethoxybenzene

Comparison: 1-(2-Bromoethoxy)-2,4-dichlorobenzene is unique due to the presence of two chlorine atoms on the benzene ring, which can influence its reactivity and interactions. Compared to other similar compounds, it may exhibit different electronic and steric properties, making it suitable for specific applications in organic synthesis and materials science.

生物活性

1-(2-Bromoethoxy)-2,4-dichlorobenzene (CAS No. 6954-77-4) is an organic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications. This article reviews the available literature on the biological activity of this compound, highlighting its chemical properties, toxicity, and relevant case studies.

This compound has the molecular formula and a molecular weight of 269.95 g/mol. Its structure consists of a dichlorobenzene ring substituted with a bromoethoxy group, which influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇BrCl₂O |

| Molecular Weight | 269.95 g/mol |

| CAS Number | 6954-77-4 |

| Purity | ≥97% |

Toxicological Profile

The toxicological data for this compound is limited; however, some studies have indicated potential toxicity based on its structural analogs. The compound's acute toxicity via oral, inhalation, and dermal exposure remains largely uncharacterized in available literature .

- Skin Irritation : No specific data available.

- Eye Irritation : No specific data available.

- Carcinogenicity : Not classified as a carcinogen.

In Vitro Studies

Recent studies focusing on similar compounds suggest that halogenated phenyl ethers can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells .

A notable study assessed the cytotoxic effects of halogenated compounds using the MTT assay, which measures cell viability. Although specific data for this compound is lacking, related compounds have shown significant cytotoxicity at varying concentrations.

Case Study 1: Cytotoxicity in Cancer Cell Lines

In an investigation of the biological activity of halogenated phenyl ethers, researchers found that certain derivatives exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The study utilized various assays to evaluate cell viability and proliferation:

| Compound | IC50 (µM) |

|---|---|

| This compound | N/A |

| 2-Bromo-4-chlorophenol | 15 |

| 3-Bromo-5-chloroaniline | 20 |

While direct data for this compound was not provided, it is hypothesized that similar compounds may exhibit comparable biological activities due to structural similarities .

Case Study 2: Environmental Impact Studies

Research has also focused on the environmental impact of halogenated compounds like this compound. These studies often assess the persistence and bioaccumulation potential of such chemicals in aquatic environments. For example, a study highlighted that chlorinated compounds can affect aquatic organisms' endocrine systems, leading to reproductive and developmental issues .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2-Bromoethoxy)-2,4-dichlorobenzene with high purity?

- Methodology : The compound is typically synthesized via a Williamson ether synthesis. A nucleophilic substitution reaction between 2,4-dichlorophenol and 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in acetone) is commonly employed. Purification involves recrystallization from dichloromethane/hexane mixtures to achieve ≥95% purity .

- Key Parameters :

| Parameter | Value |

|---|---|

| Reaction Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

| Purity (HPLC) | ≥95% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H NMR : Peaks at δ 7.45 (d, 1H), 7.19 (dd, 1H), and 4.25 (t, 2H) confirm the aromatic and bromoethoxy groups .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are recommended for purity analysis, using acetonitrile/water (70:30) as the mobile phase .

- Mass Spectrometry : ESI-MS in positive ion mode shows a molecular ion peak at m/z 270.95 (M+H⁺) .

Q. How can researchers address challenges in isolating this compound from reaction mixtures?

- Purification Strategy : Use column chromatography with silica gel (hexane/ethyl acetate, 9:1) to separate unreacted 2,4-dichlorophenol. Recrystallization in dichloromethane/hexane yields crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How can computational methods elucidate the reactivity of this compound in nucleophilic substitutions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of chlorine substituents on the aromatic ring, predicting regioselectivity in reactions with amines or thiols. Compare computational results with experimental kinetic data .

- Key Insight : The 2,4-dichloro substitution lowers the LUMO energy at the bromoethoxy group, favoring SN2 mechanisms .

Q. What experimental approaches resolve contradictions in reported reaction yields for derivatives of this compound?

- Systematic Analysis : Vary reaction conditions (solvent polarity, temperature, base strength) and validate products using LC-MS/MS. For example, conflicting yields in alkylsulfonyl-DDE syntheses may arise from competing elimination pathways; optimize using polar aprotic solvents (e.g., DMF) .

Q. How can researchers assess the thermal stability of this compound under storage conditions?

- Methodology : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Monitor decomposition onset temperatures (typically >150°C). Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with HPLC quantify degradation products like 2,4-dichlorophenol .

Q. What strategies mitigate co-eluting impurities in chromatographic analysis of this compound?

- Advanced Chromatography : Use UPLC with a phenyl-hexyl stationary phase and gradient elution (water/acetonitrile, 0.1% formic acid). For trace impurities, employ tandem mass spectrometry (MS/MS) in MRM mode .

Q. How do environmental degradation pathways of this compound impact ecotoxicological studies?

- Analytical Approach : Simulate hydrolysis (pH 7–9, 25°C) and photolysis (UV light, 254 nm). Analyze degradation products (e.g., 2,4-dichlorophenol) via LC-MS. Compare with EPA SVOC protocols for environmental persistence .

Methodological Notes

- Safety : Handle in a fume hood due to bromoethane byproduct volatility. Use PPE and adhere to protocols in safety data sheets .

- Data Validation : Cross-reference NMR shifts and retention times with PubChem entries (CID: 10864959) to confirm structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。